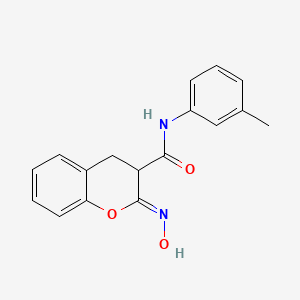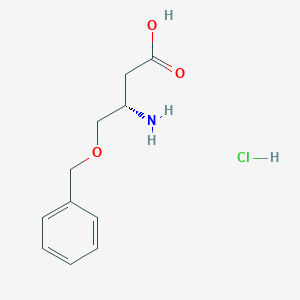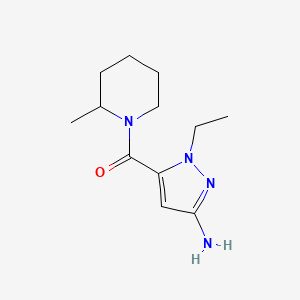![molecular formula C26H23ClFN5O2 B2634425 N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189642-65-6](/img/structure/B2634425.png)
N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives, such as “1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide”, involves amino-dechlorination and amino-dealkoxylation reactions . The structure of these analogues is confirmed by different techniques, including IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The formation of various piperidine derivatives, including “1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide”, involves intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Gastrointestinal Motility Enhancement
Benzamide derivatives, structurally similar to 1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide, have been synthesized and evaluated for their effects on gastrointestinal motility. Compounds in this category have demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, indicating potential applications as prokinetic agents. Particularly, compounds like Y-36912 have shown selective serotonin 4 (5-HT4) receptor agonist activity, which could be advantageous for treating gastrointestinal motility disorders with reduced side effects related to 5-HT3- and dopamine D2 receptor binding affinity (Sonda et al., 2004). Similar research on orally active benzamide derivatives has also highlighted their potential as prokinetic agents, although challenges related to oral bioavailability due to poor intestinal absorption rates have been noted (Sonda et al., 2003).
Antioxidant and Antinociceptive Activity
Novel phenoxy acetyl carboxamides, which share structural features with 1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide, have been synthesized and evaluated for their antioxidant and antinociceptive activities. These compounds have shown varying degrees of effectiveness in scavenging radicals, such as DPPH, nitric oxide, and ABTS cation radicals, and have also demonstrated antinociceptive activity in animal models. This suggests potential applications in managing oxidative stress and pain (Manjusha et al., 2022).
Antibacterial Properties
Some benzamide derivatives have also been synthesized with the aim of exploring their antibacterial properties. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have shown antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro. These findings highlight a potential avenue for the development of new antibacterial agents (Pouramiri et al., 2017).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN5O2/c27-21-15-17(8-9-22(21)28)16-30-25(34)19-10-13-33(14-11-19)24-20(7-4-12-29-24)26-31-23(32-35-26)18-5-2-1-3-6-18/h1-9,12,15,19H,10-11,13-14,16H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHQWHCITPCUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=C(C=C2)F)Cl)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B2634346.png)
![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol](/img/structure/B2634348.png)
![N-{[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2634349.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2634350.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2634351.png)


![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2634357.png)

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2634361.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
